molecular formula C₂₁H₂₂D₈O₅ B1159291 18-Hydroxy Corticosterone-d8

18-Hydroxy Corticosterone-d8

Cat. No.: B1159291
M. Wt: 370.51
Attention: For research use only. Not for human or veterinary use.
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Description

18-Hydroxy Corticosterone-d8 is a deuterium-labeled stable isotope of 18-Hydroxycorticosterone, a key intermediate in the endogenous biosynthesis of aldosterone in the adrenal cortex. This compound is specifically designed for use as an internal standard in mass spectrometry-based assays, enabling precise and accurate quantification of endogenous 18-Hydroxycorticosterone in complex biological matrices such as serum, plasma, and hair. Its application is crucial for minimizing variability and enhancing the reliability of steroid hormone profiling. In research, this compound is an invaluable tool in endocrine and metabolic disorder studies. It facilitates the investigation of conditions related to dysregulation of the mineralocorticoid pathway, including primary aldosteronism and its subtyping, as well as various forms of congenital adrenal hyperplasia (CAH). The labeled standard is extensively used in the development and validation of highly sensitive LC-MS/MS and UPLC-MS/MS methods for the simultaneous profiling of multi-steroid panels, helping to overcome the limitations of immunoassays, such as cross-reactivity. Key Applications: • Internal Standard for Quantitative LC-MS/MS Bioanalysis of steroid hormones in human serum, plasma, and other tissues. • Research on Aldosterone Biosynthesis, serving as a direct precursor in the pathway catalyzed by the enzyme aldosterone synthase (CYP11B2). • Diagnostic Biomarker Development for endocrine diseases such as primary aldosteronism and Cushing's syndrome. • Study of Steroidogenesis Disorders, including 21-hydroxylase deficiency and other forms of CAH. Chemical Information: • CAS Number (unlabeled): 561-65-9 • Molecular Formula: C₂₁H₂₂D₈O₅ • Molecular Weight: 370.51 g/mol • Synonyms: (11β)-11,18,21-Trihydroxypregn-4-ene-3,20-dione-d8; 11β,18,21-Trihydroxypregn-4-ene-3,20-dione-d8 This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₁H₂₂D₈O₅

Molecular Weight

370.51

Synonyms

(11β)-11,18,21-Trihydroxypregn-4-ene-3,20-dione-d8;  11β,18,21-Trihydroxypregn-4-ene-3,20-dione-d8;  18-Hydroxycorticosterone-d8; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for 18 Hydroxycorticosterone D8

Chemical Synthesis Pathways for Corticosteroids Relevant to Deuteration

The industrial production of corticosteroids has historically relied on semi-synthesis from natural precursors, a strategy that also provides a foundation for isotopic labeling. A common starting material is diosgenin (B1670711), a sapogenin extracted from yams of the Dioscorea species. researchgate.net Through a series of chemical reactions, diosgenin is converted into key intermediates like 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), which serves as a central building block for a wide array of steroidal drugs. researchgate.net

Another significant source for steroid precursors is phytosterols, which can be converted into valuable intermediates like androst-4-ene-3,17-dione (AD) through microbial fermentation. ukri.org These bio-chemical pathways can be integrated with chemical steps to produce complex corticosteroids.

For the purpose of deuteration, these established synthetic routes offer multiple opportunities to introduce deuterium (B1214612) atoms. The synthesis can be designed to proceed through intermediates that are amenable to deuteration reactions before the final corticosteroid structure is completed. For instance, a method for synthesizing isotopically labeled cortisone (B1669442) starts from commercially available cortisone acetate, which is converted to a Δ(4,6)-dieneone intermediate. This intermediate is then subjected to deuteration. nih.gov This general approach—creating an advanced intermediate that can undergo a labeling reaction—is a cornerstone of synthesizing complex labeled molecules like 18-Hydroxycorticosterone-d8.

Targeted Deuteration Methods for Steroid Core and Side Chains

The introduction of deuterium into a steroid molecule can be achieved through several methods, allowing for targeted labeling at specific positions. Common strategies include hydrogen-deuterium (H/D) exchange, reductive deuteration, and synthesis from deuterated precursors.

Hydrogen-Deuterium Exchange: This method involves swapping hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterated solvents (e.g., MeOD), often in the presence of an acid or base catalyst. nih.gov It is particularly effective for hydrogens on carbons adjacent to carbonyl groups (enolizable positions).

Reductive Deuteration: This technique uses deuterium-donating reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium while reducing a functional group, typically a ketone or an aldehyde. researchgate.net For example, the reduction of a ketone at the C-11 position with NaBD₄ can install a deuterium atom at that site. nih.gov

Catalytic Deuteration: This process involves the use of deuterium gas (D₂) and a metal catalyst (e.g., palladium, platinum) to reduce double or triple bonds, thereby adding deuterium atoms across the bond.

Recent advancements include ultrasound-assisted microcontinuous processes, which can enhance the efficiency and selectivity of H/D exchange reactions, allowing for the synthesis of various deuterated steroid hormones with high d-incorporation at room temperature. nih.gov

Table 1: Common Methods for Steroid Deuteration
MethodDeuterium Source / ReagentTypical Target Position(s)Description
Hydrogen-Deuterium ExchangeD₂O, NaOD/MeODEnolizable positions (adjacent to carbonyls)Base- or acid-catalyzed exchange of protons for deuterons. nih.gov
Reductive DeuterationSodium Borodeuteride (NaBD₄)Carbonyl carbons (e.g., C-11)Reduction of a ketone to a hydroxyl group, with deuterium incorporated at the carbonyl carbon. nih.gov
Catalytic DeuterationDeuterium Gas (D₂) with metal catalystUnsaturated C=C bondsAddition of deuterium across a double bond.
Synthesis from Deuterated PrecursorsDeuterated starting materialsVaries depending on precursorBuilding the steroid skeleton using smaller molecules that are already deuterated. nih.gov

Achieving site-specific deuteration is critical for creating effective internal standards, ensuring that the labels are not lost during sample preparation or metabolic processes. Researchers have developed multi-step synthetic sequences to introduce deuterium at chemically stable sites.

A notable example is the synthesis of cortisol-d4, labeled at the C-9, C-11, C-12, and C-12 positions. nih.gov The strategy involved:

Protection of the C-17 dihydroxyacetone side chain of the cortisone precursor.

A base-catalyzed hydrogen-deuterium exchange using sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD), which incorporates deuterium at the enolizable C-9 and C-12 positions.

Protection of the C-3 carbonyl group.

Reductive deuteration of the C-11 ketone using sodium borodeuteride (NaBD₄) to introduce a deuterium atom at C-11.

Deprotection steps to yield the final cortisol-d4. nih.gov

This strategic combination of exchange and reduction reactions demonstrates how multiple deuterium atoms can be precisely installed on the steroid core. nih.gov Similar principles are applied to synthesize other deuterated corticosteroids, including 18-Hydroxycorticosterone-d8, where the labeling pattern is designed to provide a significant mass shift for mass spectrometric analysis. sigmaaldrich.com

The utility of a deuterated standard is fundamentally dependent on its isotopic purity—the percentage of molecules that contain the desired number of deuterium atoms. nih.govbvsalud.org High isotopic purity is essential to prevent cross-signal contribution from the analyte to the internal standard in mass spectrometry, which can lead to inaccurate quantification. researchgate.net

Reaction Conditions: Temperature, reaction time, and catalyst choice must be carefully optimized to maximize deuterium incorporation and minimize side reactions.

Back-Exchange: Protons from glassware or atmospheric moisture can sometimes exchange with the incorporated deuterium, lowering the isotopic enrichment. This can be mitigated by using carefully dried solvents and reagents and performing reactions under an inert atmosphere.

Purification: After synthesis, rigorous purification, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), is necessary to separate the desired deuterated compound from unlabeled or partially labeled species and other reaction byproducts.

Ultrasound-assisted synthesis has been shown to facilitate gram-scale production with high selectivity (up to 95%) and deuterium incorporation (up to 99%), demonstrating a practical and efficient method for producing deuterated steroid hormones. nih.gov

Characterization of Isotopic Purity and Chemical Identity of 18-Hydroxycorticosterone-d8 for Research Applications

Confirming the chemical identity and isotopic purity of the final product is a critical quality control step. A combination of analytical techniques is typically employed for this characterization. rsc.org

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. bvsalud.org High-resolution mass spectrometry (HR-MS) can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios. nih.govresearchgate.net By analyzing the ion abundance in the mass spectrum, the percentage of each isotopologue (e.g., d0, d1...d8) can be calculated, providing a detailed profile of the isotopic distribution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure and determining the specific locations of the deuterium atoms. The absence of a signal in a ¹H NMR spectrum where a proton is expected indicates successful substitution with deuterium. Furthermore, ²H NMR can be used to directly observe the deuterium nuclei, confirming their positions on the steroid skeleton. rsc.org

Together, these methods provide a comprehensive characterization, ensuring that the 18-Hydroxycorticosterone-d8 is structurally correct and possesses the high isotopic purity required for its use as a reliable internal standard in research applications. researchgate.netrsc.org

Table 2: Analytical Techniques for Characterizing Deuterated Steroids
TechniqueInformation ProvidedAdvantages
High-Resolution Mass Spectrometry (HR-MS)Isotopic purity, degree of deuteration, molecular formula confirmation. nih.govHigh sensitivity, requires very small sample amounts, provides detailed isotopic distribution. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical structure confirmation, location of deuterium labels. rsc.orgProvides unambiguous structural information and confirms site-specific labeling.
Liquid Chromatography (LC)Chemical purity, separation from impurities. nih.govSeparates the target compound from starting materials, byproducts, and unlabeled species.

Commercial Availability and Production of Deuterated Corticosteroids for Research

Deuterated corticosteroids, including 18-Hydroxycorticosterone-d8, are commercially available from specialized chemical suppliers that focus on stable isotope-labeled compounds. These companies play a crucial role in supporting the research community by providing high-purity standards for analytical and metabolic studies. cdnisotopes.comclearsynth.com

Prominent suppliers in this field include:

Cambridge Isotope Laboratories, Inc. (CIL) isotope.com

C/D/N Isotopes Inc. cdnisotopes.com

Sigma-Aldrich (part of MilliporeSigma) sigmaaldrich.comsigmaaldrich.com

Pharmaffiliates pharmaffiliates.compharmaffiliates.com

Qmx Laboratories qmx.com

These compounds are typically sold in small quantities (milligrams or less) and may be supplied as a neat solid or as a solution in a specified solvent like methanol. sigmaaldrich.com Many suppliers also offer custom synthesis services, allowing researchers to obtain deuterated steroids with specific labeling patterns tailored to their experimental needs. cdnisotopes.com The availability of these certified reference materials is essential for the development of robust and accurate analytical methods, such as LC-MS/MS assays, for quantifying steroid hormones in clinical and research settings. sigmaaldrich.com

Biochemical Metabolism and Enzymatic Transformations in Research Models

Role of 18-Hydroxycorticosterone (B144385) as an Intermediate in Steroidogenesis

18-Hydroxycorticosterone is a pivotal, albeit transient, molecule in the intricate pathway of steroid hormone synthesis, specifically in the production of aldosterone (B195564).

The synthesis of aldosterone from cholesterol is a multi-step process that occurs in the zona glomerulosa of the adrenal cortex. A key final stage of this pathway involves the conversion of corticosterone (B1669441) to aldosterone. This conversion is not a single reaction but a two-step process involving the 18-hydroxylation of corticosterone to form 18-hydroxycorticosterone, followed by the 18-oxidation of 18-hydroxycorticosterone to yield aldosterone. This sequential enzymatic activity is critical for the production of the body's primary salt-retaining hormone.

The enzyme responsible for the final steps of aldosterone synthesis is aldosterone synthase, also known as CYP11B2. researchgate.net This mitochondrial cytochrome P450 enzyme exhibits both 18-hydroxylase and 18-oxidase activities. nih.gov Research using various model systems, from purified enzymes to cell cultures, has been instrumental in characterizing the substrate specificity of CYP11B2. While 11-deoxycorticosterone is a primary substrate for CYP11B2, leading to the formation of corticosterone, 18-hydroxycorticosterone, and ultimately aldosterone, the enzyme can also act on other steroids, albeit with varying efficiencies. nih.gov The low processivity of aldosterone synthase, with a notable release of the intermediate 18-hydroxycorticosterone, may be a mechanism for the controlled production of aldosterone. nih.gov

SubstratePrimary Product(s)Relative Activity/EfficiencyEnzyme
11-Deoxycorticosterone (DOC)Corticosterone, 18-Hydroxycorticosterone, AldosteroneHighCYP11B2
Corticosterone18-Hydroxycorticosterone, AldosteroneModerateCYP11B2
18-HydroxycorticosteroneAldosteroneModerateCYP11B2
11-DeoxycortisolCortisol, 18-HydroxycortisolLow to ModerateCYP11B2
Progesterone11β-hydroxyprogesteroneWeakCYP11B2
Testosterone18-hydroxytestosterone, 11β-HydroxytestosteroneWeakCYP11B2

Involvement of Cytochrome P450 Enzymes (e.g., CYP11B1, CYP17A1) in Corticosteroid Metabolism in In Vitro Studies

While CYP11B2 is the primary enzyme for aldosterone synthesis, other cytochrome P450 enzymes also play significant roles in corticosteroid metabolism. CYP11B1, also known as 11β-hydroxylase, is highly homologous to CYP11B2 and is primarily responsible for the synthesis of cortisol from 11-deoxycortisol. nih.gov However, in vitro studies have shown that CYP11B1 also possesses weak 18-hydroxylase activity and can convert corticosterone to 18-hydroxycorticosterone. nih.gov This accounts for the continued presence of 18-hydroxycorticosterone even when CYP11B2 expression is suppressed. nih.gov

CYP17A1 is another crucial enzyme in steroidogenesis, exhibiting both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgmedlineplus.gov It is essential for the production of glucocorticoids and sex steroids. medlineplus.gov However, CYP17A1 acts earlier in the steroidogenic pathway, primarily on pregnenolone (B344588) and progesterone. medlineplus.gov In vitro studies have not demonstrated any significant direct metabolic activity of CYP17A1 on 18-hydroxycorticosterone. Its involvement is upstream, directing steroid precursors towards either the mineralocorticoid, glucocorticoid, or sex steroid pathways.

Investigation of Metabolic Pathways and Downstream Products in Experimental Cell Cultures and Animal Models

The metabolic fate of 18-hydroxycorticosterone has been investigated in various experimental models, including adrenal cell lines and animal tissues, to delineate its downstream products. The primary and most significant downstream product of 18-hydroxycorticosterone is aldosterone, formed through the 18-oxidase activity of CYP11B2. Studies utilizing cell lines such as the Y-1 mouse adrenal tumor cell line have demonstrated the conversion of corticosterone to 18-hydroxy-20α-dihydrocorticosterone, indicating that 18-hydroxylation occurs in these cells. In vitro incubations of duck adrenal mitochondria have also been used to study the conversion of 18-hydroxycorticosterone to aldosterone. nih.gov Furthermore, studies with rat adrenal glands have shown the secretion of 18-hydroxydeoxycorticosterone, another 18-hydroxylated steroid. nih.govscilit.com

Experimental ModelPrecursorKey Downstream Metabolite(s)
Human Adrenal NCI-H295R cells18-HydroxycorticosteroneAldosterone
Y-1 Mouse Adrenal Tumor CellsCorticosterone18-Hydroxy-20α-dihydrocorticosterone
Duck Adrenal Mitochondria18-HydroxycorticosteroneAldosterone
Rat Adrenal GlandDeoxycorticosterone18-Hydroxydeoxycorticosterone

Enzyme Kinetic Studies of 18-Hydroxycorticosterone Conversion

Enzyme kinetic studies are crucial for understanding the efficiency and substrate preference of the enzymes involved in 18-hydroxycorticosterone metabolism. These studies typically determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal reaction rate (Vmax) or the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency is often expressed as the kcat/Km ratio.

Studies on human CYP11B1 have provided kinetic parameters for its various activities. For example, the conversion of 11-deoxycorticosterone (DOC) to 18-hydroxycorticosterone by wild-type CYP11B1 has a kcat of 0.65 min-1 and a Km of 40.5 µM. nih.govresearchgate.net In comparison, the 11β-hydroxylation of DOC to corticosterone by the same enzyme is much more efficient, with a kcat of 48.7 min-1 and a Km of 1.4 µM. nih.govresearchgate.net Aldosterone synthase (CYP11B2) can convert 18-hydroxydeoxycorticosterone to 18-hydroxycorticosterone and aldosterone, though its affinity for this substrate (Km = 4.76 µM) is lower than for 11-deoxycorticosterone (Km = 0.11 µM). nih.gov

EnzymeSubstrateProductKm (µM)kcat (min-1)kcat/Km (min-1µM-1)
Human CYP11B1 (wild type)11-Deoxycorticosterone (DOC)Corticosterone1.448.734.8
Human CYP11B1 (wild type)11-Deoxycorticosterone (DOC)18-Hydroxycorticosterone40.50.650.016
Human CYP11B1 (wild type)11-Deoxycortisol (DOF)Cortisol0.929.532.8
Human CYP11B1 (wild type)11-Deoxycortisol (DOF)18-Hydroxycortisol38.70.210.005
Human CYP11B211-Deoxycorticosterone (DOC)Aldosterone and intermediates0.11N/AN/A
Human CYP11B218-Hydroxydeoxycorticosterone18-Hydroxycorticosterone and Aldosterone4.76N/AN/A

N/A: Data not available in the provided search results.

The study of 18-hydroxycorticosterone's metabolism is central to understanding the synthesis of aldosterone and the pathophysiology of related endocrine disorders. The use of deuterated internal standards like 18-Hydroxycorticosterone-d8 has been instrumental in advancing this research, allowing for precise quantification in complex biological matrices. Through in vitro and in vivo models, the intricate roles of cytochrome P450 enzymes, particularly CYP11B2 and CYP11B1, have been elucidated, revealing the pathways of aldosterone biosynthesis and the substrate specificities that govern this critical physiological process.

Advanced Analytical Methodologies for Quantitative Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for steroid analysis, offering high sensitivity and specificity. This technique separates compounds based on their physicochemical properties, followed by detection based on their mass-to-charge ratio.

Method Development and Validation for 18-Hydroxycorticosterone-d8 as an Internal Standard in Research Assays

The development of robust LC-MS methods is crucial for reliable steroid quantification. The use of a stable isotope-labeled internal standard, such as 18-Hydroxycorticosterone-d8, is a cornerstone of a valid method. This internal standard is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the endogenous, non-labeled 18-hydroxycorticosterone (B144385) and experiences similar ionization effects, thereby correcting for variations in sample extraction, chromatographic separation, and mass spectrometric detection. nih.gov

Method validation is performed according to established guidelines to ensure the assay is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. For instance, a developed LC-MS/MS assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol (B1195184) demonstrated linearity for 18-hydroxycorticosterone in the concentration range of 20 to 3000 pg/ml (r² = 0.997). nih.gov The lower limit of quantification (LLOQ) for 18-hydroxycorticosterone was established at 20 pg/ml. nih.gov Similarly, another LC-MS/MS method for aldosterone (B195564), 18-hydroxycorticosterone, and tetrahydroaldosterone (B195565) reported a calibration range of 25 pg/mL to 5000 pg/mL for 18-hydroxycorticosterone, with an LLOQ of 25 pg/mL. nih.gov

Validation Parameter Finding for 18-Hydroxycorticosterone Assays Reference
Linearity Range 20 to 3000 pg/ml nih.gov
Correlation Coefficient (r²) 0.997 nih.gov
Lower Limit of Quantification (LLOQ) 20 pg/ml nih.gov
Linearity Range 25 to 5000 pg/mL nih.gov
Lower Limit of Quantification (LLOQ) 25 pg/mL nih.gov

Application of Ultra-High Performance Liquid Chromatography (UHPLC) in Steroid Profiling Research

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved resolution, higher peak capacity, and faster analysis times. nih.gov UHPLC is particularly advantageous for steroid profiling, or "steroidomics," where a large number of structurally similar steroids need to be separated and quantified in a single analytical run. nih.gov

In the context of research involving 18-hydroxycorticosterone, UHPLC can effectively separate it from other mineralocorticoids, glucocorticoids, and their precursors and metabolites. nih.govbham.ac.uk For example, a UHPLC-MS/MS method was developed for the profiling of 23 steroids, achieving chromatographic separation in just 5 minutes. bham.ac.uk This rapid separation is crucial for high-throughput analysis in large-scale research studies.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Steroid Analysis in Research Samples

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and quantification of analytes in complex biological matrices. endocrine-abstracts.orgmdpi.com Unlike triple quadrupole mass spectrometers that operate at nominal mass resolution, HRMS instruments like Orbitrap and time-of-flight (TOF) analyzers can achieve mass resolutions exceeding 100,000. This high resolving power allows for the differentiation of compounds with very similar masses, reducing the risk of isobaric interferences. mdpi.com

The use of HRMS in steroid analysis allows for both targeted quantification and untargeted or "discovery" steroidomics. nih.govspringernature.com In a targeted approach, the high mass accuracy of HRMS enhances the specificity of detection for 18-hydroxycorticosterone and its deuterated internal standard. In an untargeted approach, HRMS can be used to generate a comprehensive profile of all detectable steroids in a sample, potentially leading to the discovery of novel biomarkers. springernature.com LC-HRMS methods have been successfully validated for the simultaneous quantification of multiple steroids, including cortisol, cortisone (B1669442), 6β-hydroxycortisol, and 18-hydroxycortisol, in human urine. endocrine-abstracts.orgnih.gov

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Selective and Sensitive Detection

Triple quadrupole mass spectrometry, often referred to as tandem mass spectrometry (MS/MS), is a powerful tool for the selective and sensitive quantification of low-abundance analytes like steroids. nih.govnih.gov This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of 18-hydroxycorticosterone) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov

The precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing sensitivity. nih.gov The use of a deuterated internal standard like 18-Hydroxycorticosterone-d8, which has a unique precursor-to-product ion transition, ensures accurate quantification. nih.gov LC-MS/MS is the most widely used technique for the routine quantification of 18-hydroxycorticosterone in clinical and research settings due to its robustness, sensitivity, and specificity. nih.govnih.govresearchgate.net Assays have been developed to simultaneously quantify 18-hydroxycorticosterone along with other key steroids in the mineralocorticoid and glucocorticoid pathways. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Steroid Research

While LC-MS has become the dominant technique for steroid quantification, gas chromatography-mass spectrometry (GC-MS) remains a valuable tool, particularly for comprehensive steroid profiling and the identification of unknown steroids. birmingham.ac.ukdaneshyari.com Before analysis by GC-MS, steroids must be chemically modified through a process called derivatization to increase their volatility and thermal stability. mdpi.com

GC-MS offers excellent chromatographic resolution, often superior to LC for certain steroid isomers. tofwerk.com The electron ionization (EI) source used in most GC-MS systems produces extensive fragmentation of the analyte, resulting in a unique and reproducible mass spectrum that can be used for structural elucidation and library matching. birmingham.ac.uk GC-MS has been instrumental in the discovery of inborn errors of steroidogenesis by providing a comprehensive overview of the urinary steroid metabolome. birmingham.ac.ukdaneshyari.com Although less common for routine quantitative analysis of 18-hydroxycorticosterone due to the lengthy sample preparation, GC-MS is a powerful discovery tool in steroid research. birmingham.ac.uk A validated GC-MS method exists for the profiling of urinary steroids, including 18-hydroxycortisol. mdpi.com

Integration of Ion Mobility Spectrometry (IMS) for Enhanced Separation and Identification in Complex Biological Matrices for Research

Ion mobility spectrometry (IMS) is a rapid, gas-phase separation technique that separates ions based on their size, shape, and charge. nih.govmdpi.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which is particularly useful for the analysis of complex biological samples and the separation of isomers. mdpi.comresearchgate.net Steroids, with their numerous isomers, are ideal candidates for analysis by IM-MS. researchgate.netresearchgate.net

The integration of IMS with LC-MS (LC-IM-MS) can significantly enhance the separation of co-eluting and isobaric steroids that cannot be resolved by chromatography or mass spectrometry alone. mdpi.com This leads to improved signal-to-noise ratios and greater confidence in compound identification. nih.gov The collision cross-section (CCS) value, a measure of the ion's size and shape in the gas phase, is a unique physicochemical property that can be used in addition to retention time and m/z for the confident identification of steroids like 18-hydroxycorticosterone. mdpi.com Research has shown that derivatization can further improve the ion mobility separation of steroid isomers. acs.org

Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) for Research Applications

The accurate quantification of 18-Hydroxycorticosterone-d8 in biological matrices is critically dependent on the efficiency and cleanliness of the sample preparation process. The primary goals of sample preparation are to remove interfering substances like proteins and lipids, eliminate salts, and concentrate the analyte to a level suitable for detection by analytical instrumentation. arborassays.com The two most prevalent techniques for steroid extraction are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). arborassays.comnih.gov The optimization of these methods is paramount for achieving high analyte recovery, minimizing matrix effects, and ensuring method robustness and reproducibility. arborassays.com

Solid Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up and concentrating steroids from complex biological samples such as plasma, serum, and urine. nih.gov The optimization of an SPE protocol involves the careful selection of the sorbent material, conditioning, washing, and elution solvents.

Sorbent Selection: The choice of SPE sorbent is crucial. Reversed-phase sorbents like C18 (octadecylsilica) are frequently used for steroid extraction due to their hydrophobic nature. nih.govnih.gov Hydrophilic-Lipophilic Balance (HLB) cartridges, which contain a copolymer sorbent with both hydrophilic and lipophilic groups, have also shown excellent performance, providing high recoveries for a range of corticosteroids. nih.gov Studies comparing C18 and HLB cartridges for steroid extraction from urine found that HLB cartridges yielded optimal results. nih.gov

Conditioning and Equilibration: Proper conditioning of the SPE cartridge is necessary to activate the sorbent. This typically involves passing methanol (B129727) through the column, followed by water. arborassays.com However, newer sorbents have been developed to streamline this process by eliminating the need for conditioning and equilibration steps.

Sample Loading and Washing: After loading the sample, a wash step is performed to remove hydrophilic impurities and salts. The wash solvent is typically a mixture of water and a small percentage of an organic solvent, such as a 50:50 (v/v) acetone-water mixture, which can significantly reduce the amount of impurities without eluting the target analyte. nih.gov

Elution: The final step is the elution of the retained steroid from the sorbent using a strong organic solvent. The choice of elution solvent depends on the specific steroid and sorbent. Dichloromethane and methanol are commonly used. nih.govscirp.org The volume of the elution solvent must be optimized to ensure complete recovery of the analyte while minimizing the elution of co-extracted interferences. scirp.orgresearchgate.net

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov While sometimes more labor-intensive and solvent-consuming than SPE, LLE can be highly effective for steroid extraction. arborassays.comnih.gov

Solvent Selection: The choice of organic solvent is the most critical parameter in LLE. The solvent should have a high affinity for the steroid of interest and be immiscible with the sample matrix. Common solvents include diethyl ether, ethyl acetate (B1210297), and dichloromethane. arborassays.comchromatographyonline.com The solvent's partition coefficient (LogP or LogD) for the analyte is a key consideration. elementlabsolutions.com

pH Adjustment: For ionizable steroids, adjusting the pH of the aqueous sample can significantly improve extraction efficiency by converting the analyte into its neutral, more organic-soluble form. mdpi.com

Solvent-to-Sample Ratio: To achieve high recovery, the ratio of the organic solvent volume to the aqueous sample volume should be optimized. A ratio of 5:1 or 7:1 (solvent:sample) is often a good starting point. arborassays.comelementlabsolutions.com

Salting Out: The addition of a salt (e.g., sodium sulfate) to the aqueous sample can increase the partition coefficient of more hydrophilic steroids, driving them into the organic phase and improving recovery. elementlabsolutions.com

Automation: Supported Liquid Extraction (SLE) is a modern variation of LLE that uses a 96-well plate format containing a solid, inert support. This technique automates the LLE process, eliminating issues like emulsion formation and significantly reducing sample preparation time while maintaining high analyte recoveries. chromatographyonline.com

ParameterSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE)Key Optimization Goal
Stationary Phase/Sorbent C18, Hydrophilic-Lipophilic Balance (HLB)Inert diatomaceous earth (for SLE)Maximize analyte retention and separation from interferences. nih.gov
Extraction/Elution Solvent Methanol, Dichloromethane, Acetone/Water mixturesDiethyl ether, Ethyl acetate, DichloromethaneEnsure high analyte solubility and efficient recovery. arborassays.comnih.govchromatographyonline.com
Sample pH Matrix-dependent, adjusted prior to loadingAdjusted to ensure analyte is in a neutral form. mdpi.comEnhance partitioning into the desired phase.
Solvent:Sample Ratio N/A (bed volume is key)Typically 5:1 to 7:1 (v/v)Drive the equilibrium towards the extraction phase for high recovery. elementlabsolutions.com
Wash Solution Water, low-percentage organic/aqueous mixturesWater wash of organic phase (optional)Remove polar interferences without eluting the analyte. nih.gov

Data Processing and Bioinformatic Tools for Steroid Metabolomics in Research

Following instrumental analysis, the raw data generated from steroid metabolomics studies are complex and require sophisticated data processing and bioinformatic tools to extract biologically meaningful information. acs.orgmdpi.com The typical workflow involves several stages, including data preprocessing, statistical analysis, and pathway enrichment. mdpi.comcreative-proteomics.com

Data Preprocessing and Feature Detection

The initial step involves processing the raw analytical data (e.g., from LC-MS) to detect and quantify metabolic features. This includes peak picking, filtering, and alignment across multiple samples. spectroswiss.ch Software platforms are used to convert raw spectra into a feature table, where each row represents a sample and each column corresponds to a specific metabolic feature (characterized by its mass-to-charge ratio and retention time). mdpi.com

Statistical Analysis

Once a feature table is generated, statistical methods are applied to identify significant differences between experimental groups.

Univariate Analysis: Simple statistical tests (e.g., t-tests, ANOVA) are used to identify individual metabolites that are significantly up- or down-regulated. qlucore.com

Multivariate Analysis: These methods are essential for visualizing the structure of the dataset and identifying patterns. mdpi.com

Principal Component Analysis (PCA): An unsupervised method used for initial data exploration and quality control to identify trends and outliers. qlucore.comoup.com

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that uses prior knowledge of sample classes to maximize the separation between groups and identify the variables (metabolites) responsible for this separation. mdpi.com

Bioinformatic Tools and Pathway Analysis

The final and most critical step is the biological interpretation of the data. This involves identifying the significant metabolic features and placing them into a biological context.

Metabolite Identification: Feature identification is a major bottleneck in metabolomics. It involves matching the experimental mass and fragmentation pattern (MS/MS) of a feature to entries in spectral libraries and databases such as the Human Metabolome Database (HMDB), METLIN, and KEGG (Kyoto Encyclopedia of Genes and Genomes). acs.orgcreative-proteomics.com

Pathway Analysis and Enrichment: Once metabolites are identified, pathway analysis tools are used to determine which metabolic pathways are most significantly altered in the study. creative-proteomics.com These tools map the identified steroids and their precursors to known biochemical pathways, providing insights into the underlying biological mechanisms. creative-proteomics.comoup.com

Integrated Software Platforms: Several comprehensive, web-based tools and standalone software packages have been developed to streamline the analysis of metabolomics data. These platforms integrate statistical analysis with pathway visualization. oup.com

Tool/PlatformPrimary FunctionKey Features
MetaboAnalyst Comprehensive metabolomics data analysis (web-based)Statistical analysis (t-tests, ANOVA, PCA, PLS-DA), functional enrichment, and pathway analysis (MetPA). acs.orgoup.commetabolomicscentre.ca
XCMS Online LC-MS data processing and statistical analysis (web-based)Feature detection, retention time correction, alignment, and statistical analysis tools. acs.org
MARS (MetAbolomics ReSearch) Software Untargeted and semi-targeted LC-MS data analysisCovers all steps from peak detection to metabolite annotation and pathway analysis. waters.comwaters.com
Qlucore Omics Explorer Visualization-based data analysisPowerful statistics (ANOVA, regression), PCA, hierarchical clustering, and visualization plots. qlucore.com
Cytoscape (with MetScape plugin) Network visualization and analysisVisualizes metabolomic data in the context of metabolic pathways, integrating it with gene expression data. oup.commetabolomicsworkbench.org
KEGG (Kyoto Encyclopedia of Genes and Genomes) Pathway databaseProvides detailed maps of metabolic pathways, essential for biological interpretation and pathway mapping. creative-proteomics.comoup.com
HMDB (Human Metabolome Database) Metabolite databaseContains extensive information on human metabolites, aiding in their identification and biological role. creative-proteomics.com

Applications of 18 Hydroxycorticosterone D8 in Metabolic Flux and Tracer Studies

Elucidation of Steroid Turnover Rates in Ex Vivo and In Vivo (Animal) Research

The determination of steroid turnover, which encompasses both production and clearance rates, is fundamental to understanding endocrine physiology. Stable isotope dilution using deuterated steroids is a well-established method for these measurements in both in vivo animal models and ex vivo perfused organ systems. nih.govresearchgate.net

In a typical in vivo study, a known amount of 18-Hydroxycorticosterone-d8 is infused at a constant rate into an animal model. nih.gov After a period to allow the tracer to reach a steady state with the endogenous steroid pool, blood samples are collected. By measuring the concentrations of both the deuterated tracer and the endogenous 18-hydroxycorticosterone (B144385) using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), the metabolic clearance rate (MCR) can be calculated. nih.gov The dilution of the infused deuterated steroid by the unlabeled steroid produced by the adrenal gland allows for precise quantification of the production rate. This approach avoids the use of radioactive isotopes and provides highly accurate data on the dynamics of steroid metabolism under various physiological conditions.

Table 1: Illustrative Data from an In Vivo Tracer Study for Metabolic Clearance Rate (MCR) Calculation

This table shows hypothetical data from an experiment where 18-Hydroxycorticosterone-d8 is infused into an animal model to determine the turnover of endogenous 18-Hydroxycorticosterone.

Time Point (minutes)Infused 18-Hydroxycorticosterone-d8 Concentration (ng/mL)Endogenous 18-Hydroxycorticosterone Concentration (ng/mL)Isotope Ratio (d8/d0)
00.000.450.00
302.150.464.67
602.180.444.95
90 (Steady State)2.200.454.89
120 (Steady State)2.210.454.91

Tracing of Precursor-Product Relationships in Adrenal Steroid Biosynthesis using Isotopic Labeling

The adrenal steroid biosynthesis pathway is a complex cascade of enzymatic reactions. kegg.jpkegg.jp 18-Hydroxycorticosterone is a direct precursor to aldosterone (B195564), the principal mineralocorticoid hormone. nih.govcore.ac.uk This conversion is catalyzed by the enzyme aldosterone synthase (also known as CYP11B2). wikipedia.org

Isotopic labeling with compounds like 18-Hydroxycorticosterone-d8 is a definitive method for confirming these precursor-product relationships. By introducing 18-Hydroxycorticosterone-d8 into a biological system, such as adrenal cell cultures or tissue preparations, researchers can track its conversion into downstream products. The appearance of a deuterated product, Aldosterone-d7 (assuming the loss of one deuterium (B1214612) atom during the oxidation reaction), provides unequivocal evidence of the metabolic pathway. Mass spectrometry can easily detect the mass shift from the precursor to the product, confirming the direct enzymatic conversion. This technique allows for the unambiguous mapping of steroidogenic pathways and the identification of intermediates.

Table 2: Mass-to-Charge (m/z) Ratios for Tracing the Conversion of 18-Hydroxycorticosterone-d8

This table demonstrates the expected mass shifts that would be monitored by a mass spectrometer to trace the conversion of 18-Hydroxycorticosterone-d8 to Aldosterone-d7.

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]+ ion (m/z)
Corticosterone (B1669441)C₂₁H₃₀O₄346.46347.2
18-Hydroxycorticosterone C₂₁H₃₀O₅362.46363.2
18-Hydroxycorticosterone-d8 C₂₁H₂₂D₈O₅370.51371.3
AldosteroneC₂₁H₂₈O₅360.44361.2
Aldosterone-d7 (from d8 precursor) C₂₁H₂₁D₇O₅367.49368.3

Investigation of Steroid Interconversion Pathways in Cell Lines and Tissue Explants

In vitro models, including immortalized cell lines (e.g., NCI-H295R adrenal carcinoma cells) and primary adrenal tissue explants, are crucial for studying the intricacies of steroidogenesis in a controlled environment. These systems allow for the investigation of specific enzymatic steps and their regulation without the systemic complexities of a whole organism.

The application of 18-Hydroxycorticosterone-d8 in these models enables precise tracing of its metabolic fate. When cells or tissue slices are incubated with a medium containing 18-Hydroxycorticosterone-d8, the cells take up the labeled steroid and process it through their endogenous enzymatic machinery. By analyzing the cell lysate and the culture medium at various time points using LC-MS/MS, researchers can identify and quantify the deuterated metabolites produced. This methodology helps to elucidate which interconversion pathways are active within specific adrenal zones or cell types and how these pathways are affected by various stimuli or inhibitors.

Quantification of Enzyme Activities in Controlled Research Environments

The activity of steroidogenic enzymes is a critical determinant of hormone production. 18-Hydroxycorticosterone-d8 can be used as a substrate to directly measure the activity of specific enzymes, particularly aldosterone synthase (CYP11B2). wikipedia.org

In a typical enzyme assay, a preparation containing the enzyme of interest (such as isolated mitochondria from adrenal tissue or a purified recombinant enzyme) is incubated with a precise concentration of 18-Hydroxycorticosterone-d8. The reaction is allowed to proceed for a set period before being stopped. The amount of deuterated product (e.g., Aldosterone-d7) formed is then quantified by mass spectrometry. Because the substrate is labeled, its conversion product can be clearly distinguished from any endogenous steroids present in the enzyme preparation. This allows for the calculation of the reaction velocity and the determination of key enzymatic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), providing a detailed characterization of enzyme function. nih.gov

Table 3: Example Data for Determining Aldosterone Synthase (CYP11B2) Activity

This table presents hypothetical results from an in vitro enzyme assay using 18-Hydroxycorticosterone-d8 as a substrate to measure the rate of Aldosterone-d7 formation.

Substrate Concentration (18-OHB-d8, µM)Product Formed (Aldosterone-d7, pmol/min/mg protein)
0.115.2
0.228.1
0.555.9
1.083.4
2.0110.5
5.0135.7

Assessment of Steroid Homeostasis in Experimental Perturbation Models

Experimental models of endocrine disruption are essential for understanding how genetic defects, pharmacological agents, or environmental chemicals affect steroid homeostasis. mdpi.commdpi.com These perturbation models can range from genetically modified animals with specific enzyme deficiencies to studies involving the administration of drugs that inhibit steps in the steroidogenic pathway.

In this context, 18-Hydroxycorticosterone-d8 serves as a dynamic probe to assess the impact of the perturbation. By administering the deuterated tracer to a perturbed animal model and a control group, researchers can compare its metabolic fate. For instance, in an animal treated with an aldosterone synthase inhibitor, one would expect to see a reduced conversion of administered 18-Hydroxycorticosterone-d8 to labeled aldosterone compared to the control group. The resulting data, obtained via mass spectrometric analysis of blood or urine, provides a quantitative measure of the disruption's effect on this specific metabolic node, offering clear insights into the mechanism of the perturbation. mdpi.com

Research on Functional Roles in Non Clinical Biological Models

In Vitro Studies on Cellular Signaling and Receptor Interactions (excluding human clinical aspects)

The primary mechanism of steroid hormone action is through binding to nuclear receptors, which in turn modulate gene expression. In vitro studies have been crucial for characterizing the interaction of 18-hydroxycorticosterone (B144385) with these receptors.

Mineralocorticoid Receptor (MR) Interactions: Research using monkey kidney cells (CV1) stably expressing the human mineralocorticoid receptor (hMR) has demonstrated that 18-OHB is an agonist of this receptor. However, its potency is significantly lower than that of aldosterone (B195564). In competitive binding assays, 18-OHB showed a weaker affinity for the MR compared to aldosterone and corticosterone (B1669441). Despite its lower potency, it was capable of activating the receptor to a similar maximal level as the primary ligands, suggesting it can induce a full receptor response if concentrations are sufficient. rupahealth.com

Table 1: In Vitro Activity of Steroids on the Human Mineralocorticoid Receptor (hMR)
CompoundPotency (EC50)Maximal Activation (Fold Increase)
Aldosterone0.45 nM31
CorticosteroneData Not Specified52
18-Hydroxycorticosterone (18-OHB)56.0 nM27

Glucocorticoid Receptor (GR) Interactions: Studies using kidney tissue from adrenalectomized rats have investigated the binding of 18-OHB to glucocorticoid receptors. These competitive binding assays found that 18-OHB has a relatively low affinity for glucocorticoid receptors (Types II and III) compared to corticosterone. oup.com The combination of its low receptor affinity and its lower circulating concentrations compared to major glucocorticoids suggests that 18-OHB is unlikely to occupy these receptor sites to a physiologically significant degree under normal conditions. oup.comoup.com

Investigations in Genetically Modified Animal Models for Steroid Pathway Research

Genetically modified animal models, particularly mice with targeted gene deletions, have provided critical insights into the steroidogenic pathway that produces 18-hydroxycorticosterone.

Models of Aldosterone Synthase (CYP11B2) Deficiency: The enzyme aldosterone synthase (encoded by the Cyp11b2 gene) is responsible for the conversion of corticosterone to 18-hydroxycorticosterone and subsequently to aldosterone. oup.com Therefore, knockout mice lacking a functional Cyp11b2 gene serve as a model for understanding the consequences of a complete inability to produce both 18-OHB and aldosterone.

Mice homozygous for a null allele of Cyp11b2 exhibit a phenotype consistent with aldosterone deficiency. jax.orgnih.gov Key characteristics of these models include:

Altered Blood Chemistry: These mice display hyponatremia (low sodium) and hyperkalemia (high potassium), which are hallmarks of impaired mineralocorticoid action. nih.goveurospe.org

Renal Salt Wasting: The inability to produce aldosterone leads to a syndrome of renal salt wasting, where the kidneys cannot properly reabsorb sodium. nih.govnih.gov

Hypotension: The loss of sodium and water results in reduced blood volume and low blood pressure. jax.org

Abnormal Adrenal Morphology: The structure of the adrenal cortex, specifically the zona glomerulosa where aldosterone synthase is normally active, is altered in these animals. jax.org

Postnatal Lethality: A certain degree of postnatal lethality is observed, highlighting the critical role of the aldosterone synthesis pathway in early life. jax.org

These Cyp11b2 knockout models demonstrate that the physiological functions disrupted (such as electrolyte balance and blood pressure regulation) are primarily attributed to the final product, aldosterone. The direct, independent biological activity of the intermediate 18-hydroxycorticosterone is considered minimal, as its absence is intrinsically linked to the absence of aldosterone in these models. rupahealth.com

Studies on Adrenal Tissue or Cell Lines to Understand Steroidogenic Regulation

The regulation of 18-hydroxycorticosterone synthesis is studied by examining the activity of the enzyme aldosterone synthase (CYP11B2) in isolated adrenal tissues and, more commonly, in specialized cell lines.

Adrenal Cell Line Models: The human adrenocortical carcinoma cell line NCI-H295R is a widely used in vitro model because it expresses the key enzymes required for steroidogenesis, including CYP11B2. researchgate.net These cells can produce 18-hydroxycorticosterone and aldosterone when stimulated. Studies comparing different sublines of H295R and other adrenal carcinoma cell lines (e.g., HAC15) show significant variation in their basal and stimulated production of aldosterone, which reflects the activity of the pathway involving 18-OHB.

Table 2: Comparison of Aldosterone Production in Various Human Adrenocortical Cell Lines (Basal Conditions)
Cell LineAldosterone Production (pmol/mg protein/48h)
H295A1
H295R-S16
H295R-S318
NCI-H295119
HAC15412
H295R-S2826
HAC501334

Transfected Cell Models: To isolate the specific function of aldosterone synthase, non-adrenal cell lines, such as monkey kidney COS-7 cells, are often transfected with the CYP11B2 gene. These engineered cells gain the ability to perform the specific enzymatic conversions catalyzed by aldosterone synthase. In vitro experiments with these cells show that they can efficiently convert corticosterone into 18-hydroxycorticosterone and subsequently into aldosterone. nih.gov This model is crucial for studying the enzyme's substrate specificity and reaction kinetics in a controlled environment, free from the influence of other steroidogenic enzymes. nih.gov

Comparative Biochemical Studies Across Species

The enzymes responsible for the final steps of glucocorticoid and mineralocorticoid synthesis, 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), arose from a gene duplication event. They share a high degree of sequence homology (93% in humans) but have distinct functions and expression patterns across different species. oup.com

Human vs. Rodent Models: In both humans and rodents, CYP11B2 is typically expressed exclusively in the adrenal zona glomerulosa, the outermost layer of the cortex, where it produces aldosterone via the 18-hydroxycorticosterone intermediate. oup.comresearchgate.net In contrast, CYP11B1 is expressed in the zona fasciculata and is responsible for producing the primary glucocorticoid—cortisol in humans and corticosterone in mice. oup.com

While the enzymes are highly specific under normal physiological conditions, in vitro studies using transfected cells have shown that human CYP11B1 has a minor capacity to 18-hydroxylate steroids, though it cannot perform the final oxidation step to create an 18-oxo group. nih.gov Conversely, human aldosterone synthase (CYP11B2) can act on 11-deoxycortisol, the precursor to cortisol, demonstrating some substrate flexibility in an artificial system.

Studies in different mouse strains, such as BALB/c and C57BL/6, reveal different responses in adrenal Cyp11b2 expression to stimuli like a high-salt diet. ahajournals.orgelsevierpure.comresearchgate.net For instance, female BALB/c mice fail to suppress aldosterone synthase in response to high salt, leading to a salt-sensitive hypertension phenotype, a model that mimics some aspects of human pathology. elsevierpure.comresearchgate.net This highlights that even within a species, genetic background significantly influences the regulation of the pathway that produces 18-hydroxycorticosterone.

Future Directions and Emerging Research Avenues

Development of Novel Isotopic Labeling Patterns for Advanced Tracer Studies

The evolution of metabolic research increasingly calls for more sophisticated tools to trace the intricate pathways of steroid synthesis and catabolism. While 18-Hydroxycorticosterone-d8 is a valuable tool, future research is heading towards the development of more complex and informative isotopic labeling patterns.

Researchers are exploring multi-isotope labeling, incorporating not just deuterium (B1214612) (²H) but also carbon-13 (¹³C) or oxygen-18 (¹⁸O) within the same steroid molecule. This approach allows for the simultaneous tracing of different parts of the molecule, providing a more detailed picture of its metabolic fate. For instance, labeling the carbon backbone with ¹³C and specific hydroxyl groups with deuterium could help differentiate between core structural transformations and site-specific enzymatic reactions.

Another emerging area is the development of positional isotopomers, where the location of the isotopic label is precisely controlled. The specific position of a deuterium atom can influence fragmentation patterns in mass spectrometry, and future techniques could exploit this to gain structural information about metabolites without the need for extensive purification. Advanced synthetic methods, such as ultrasound-assisted microcontinuous processes, are enabling more efficient and selective deuteration of steroids, which will facilitate the creation of these novel labeling patterns. researchgate.net

Research AvenueDescriptionPotential Impact
Multi-Isotope Labeling Incorporating multiple types of stable isotopes (e.g., ²H, ¹³C, ¹⁸O) into a single steroid molecule.Enables simultaneous tracking of different molecular fragments, providing deeper insights into complex metabolic transformations.
Positional Isotopomers Precise control over the specific atomic position of the isotopic label within the steroid structure.Can be used to probe specific enzyme mechanisms and provide detailed structural information on metabolites through mass spectrometry fragmentation analysis.
Advanced Synthetic Methods Utilization of new techniques like ultrasound-assisted synthesis for more efficient and selective isotopic labeling. researchgate.netFacilitates the cost-effective and scalable production of novel labeled steroids for advanced tracer studies. researchgate.net

Integration of Deuterated Steroids with Systems Biology and Multi-Omics Approaches in Fundamental Research

The future of biological research lies in the integration of multiple data streams to create a holistic view of cellular and organismal function. Deuterated steroids like 18-Hydroxycorticosterone-d8 are set to become central to these systems biology and multi-omics approaches. nih.gov

By using 18-Hydroxycorticosterone-d8 as a tracer, researchers can perform "fluxomics" studies, which measure the rate of metabolic pathways in real-time. nih.govnih.gov This data can then be integrated with other 'omics' datasets:

Genomics: Identifying genetic variations (e.g., single nucleotide polymorphisms in enzymes like aldosterone (B195564) synthase) that correlate with altered metabolic flux of 18-Hydroxycorticosterone (B144385).

Transcriptomics: Measuring how changes in gene expression, perhaps in response to a stimulus, affect the conversion rates of deuterated steroid tracers.

Proteomics: Correlating the abundance of specific steroidogenic enzymes with the metabolic activity measured by the tracer. nih.gov

Metabolomics: Using the deuterated tracer to follow the transformation of 18-Hydroxycorticosterone into downstream metabolites, thereby mapping active metabolic networks. nih.govnih.gov

This integrated approach allows scientists to move from static measurements of hormone levels to a dynamic understanding of the entire steroidogenic network. nih.govspringernature.com It can provide unprecedented insight into how genetic and environmental factors influence steroid metabolism and function, ultimately revealing new biomarkers and therapeutic targets for endocrine disorders. nih.govnih.gov

Advancements in Micro-Scale Analytical Techniques for Limited Sample Research

A significant challenge in steroid research, particularly in fields like pediatrics, endocrinology, and studies involving small model organisms, is the limited availability of sample volume. Future research will increasingly rely on advancements in micro-scale analytical techniques that can accurately quantify deuterated steroids like 18-Hydroxycorticosterone-d8 in minute samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity. nih.govnih.govresearchgate.net Emerging trends are pushing the boundaries of this technology towards even smaller scales. The development of micro- and nano-flow LC-MS/MS systems allows for the analysis of sample volumes in the microliter to nanoliter range, drastically reducing the amount of biological material required. physoc.org

Furthermore, innovative sample preparation techniques are being developed to handle small volumes efficiently. Methods like solid-phase microextraction and 96-well plate-based solid-phase extraction can concentrate steroids from small amounts of plasma, serum, or urine, enabling robust analysis. researchgate.net The use of derivatization agents, including those with isotopic tags, can enhance ionization efficiency and detection sensitivity for low-concentration steroids in micro-samples. researchgate.netnih.gov These advancements will be crucial for applying the research avenues discussed in the previous sections to precious and limited biological samples.

TechniqueAdvancementBenefit for Limited Samples
Micro/Nano-flow LC-MS/MS Miniaturization of liquid chromatography systems to operate at very low flow rates.Significantly reduces the required sample injection volume, enabling analysis of microliter or even sub-microliter samples. physoc.org
Advanced Sample Preparation Development of high-efficiency extraction and concentration methods (e.g., 96-well SPE plates). researchgate.netAllows for the effective isolation and concentration of steroids from small initial volumes of biofluids.
Sensitive Derivatization Use of chemical reagents to improve the ionization and detection of steroids in the mass spectrometer. nih.govIncreases the signal intensity, allowing for the quantification of very low-abundance steroids in micro-scale samples.

Exploration of 18-Hydroxycorticosterone-d8 in Non-Mammalian Biological Systems Research

While much of the research on 18-hydroxycorticosterone has focused on its role in mammalian, particularly human, physiology, there is a growing interest in comparative endocrinology. The aldosterone synthesis pathway, where 18-hydroxycorticosterone is a key player, is present in various non-mammalian vertebrates, including amphibians and reptiles, where it plays a crucial role in regulating salt and water balance. nih.gov

The use of 18-Hydroxycorticosterone-d8 as a tracer in these non-mammalian systems presents a significant future research opportunity. Such studies could elucidate the evolutionary aspects of steroidogenesis and its regulation. For example, tracer studies could be designed to:

Determine the metabolic pathways and turnover rates of mineralocorticoids in amphibians, which are highly sensitive to environmental changes in salinity.

Investigate how environmental stressors, such as pollutants or climate change, impact adrenal function and steroid metabolism in reptile and bird populations.

Explore the unique metabolic products of 18-hydroxycorticosterone in different species, potentially uncovering novel bioactive steroids.

These comparative studies, powered by the precision of stable isotope tracers like 18-Hydroxycorticosterone-d8, would not only broaden our fundamental understanding of vertebrate endocrinology but also provide valuable data for conservation biology and ecotoxicology.

Q & A

Q. How can 18-Hydroxy Corticosterone-d8 be reliably identified and quantified in biological matrices using LC-MS/MS?

Methodological Answer:

  • Chromatographic Separation : Use reversed-phase C18 columns with mobile phases optimized for polar steroids (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous analogs like corticosterone and cortisol. Retention times (Rt) for deuterated steroids typically align with their non-deuterated forms but require validation .
  • Mass Spectrometry Parameters :
    • Precursor Ion : Monitor m/z 370.5 (calculated for [M+H]+ of this compound, assuming 8 deuterium substitutions).
    • Product Ions : Use collision energy (CE) of 18% to fragment ions (e.g., m/z 309 for corticosterone derivatives; adapt based on instrument calibration) .
  • Internal Standardization : Co-inject with non-deuterated 18-Hydroxy Corticosterone to correct for matrix effects and ion suppression .

Q. What experimental controls are critical when studying isotopic effects of this compound in enzyme activity assays?

Methodological Answer:

  • Deuterium Kinetic Isotope Effect (DKIE) Controls :
    • Compare reaction rates (e.g., hydroxylation by CYP17A1) between deuterated and non-deuterated substrates.
    • Include negative controls (e.g., enzyme-free reactions) to rule out non-enzymatic degradation.
  • Matrix Blanks : Use adrenal or hepatic tissue homogenates from knockout models (e.g., CYP17A1-deficient) to confirm enzyme specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in mineralocorticoid pathways be resolved?

Methodological Answer:

  • Pathway Contextualization :
    • Steroid Profiling : Quantify upstream (11-deoxycorticosterone) and downstream (aldosterone) metabolites in adrenal cell models using multi-analyte LC-MS/MS panels. This clarifies whether discrepancies arise from cross-reactivity in immunoassays or true pathway dysregulation .
    • Gene Silencing : Knock down CYP11B2 (aldosterone synthase) in adrenal carcinoma cells (e.g., HAC15) to isolate this compound’s contribution to mineralocorticoid synthesis .
  • Species-Specific Validation : Compare data from human adrenal tissue vs. rodent models, as 18-OH-DOC’s metabolic flux differs significantly between species .

Q. What strategies mitigate isotopic interference when using this compound as an internal standard in high-throughput assays?

Methodological Answer:

  • Chromatographic Resolution : Optimize gradient elution to separate deuterated analogs from endogenous isomers (e.g., 18-Hydroxy Corticosterone vs. 18-Hydroxy-11-deoxycorticosterone).
  • High-Resolution MS (HRMS) : Employ Q-TOF or Orbitrap systems to distinguish isotopes via exact mass (e.g., Δm/z 0.05 between deuterated and non-deuterated forms) .
  • Cross-Validation : Confirm quantification accuracy with orthogonal methods (e.g., ELISA for corticosterone vs. LC-MS/MS for deuterated analogs) .

Q. How should researchers address batch-to-batch variability in deuterated steroid synthesis?

Methodological Answer:

  • Synthetic Protocol Standardization :
    • Document deuterium incorporation efficiency via NMR or isotope ratio MS (IRMS).
    • Purity thresholds: ≥98% chemical purity (HPLC) and ≥99% isotopic enrichment .
  • Inter-Laboratory Calibration : Share reference materials with collaborating labs to harmonize quantification. Use certified standards (e.g., Cayman Chemical) for cross-validation .

Q. Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in adrenal cell models?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC50 and Hill coefficients.
  • Outlier Detection : Apply Grubbs’ test to exclude technical artifacts (e.g., pipetting errors) .
  • Reproducibility : Report intra- and inter-assay CVs (<15% for cell-based assays) .

Q. Safety and Compliance

Q. What precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves and lab coats to prevent dermal exposure (H317 hazard) .
  • Ventilation : Use fume hoods for solvent-based workflows (e.g., SPE extraction).
  • Waste Disposal : Deactivate deuterated compounds via incineration (≥800°C) per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.